molecular formula C19H21F2N3O3 B174429 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- CAS No. 131776-00-6

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-

Cat. No.: B174429
CAS No.: 131776-00-6
M. Wt: 377.4 g/mol
InChI Key: YAHXZADEQGUPRE-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative known for its antibacterial properties. This compound is commonly referred to as Enrofloxacin, a widely used veterinary antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin involves multiple steps, starting with the formation of the quinoline core. The key steps include:

  • Formation of the Quinoline Core: This is typically achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.

  • Introduction of Fluorine Atoms: Fluorination is achieved using reagents like Selectfluor or elemental fluorine under controlled conditions.

  • Cyclopropyl Group Addition: The cyclopropyl group is introduced using cyclopropyl bromide in the presence of a strong base.

  • Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of Enrofloxacin involves large-scale chemical synthesis with stringent quality control to ensure the purity and efficacy of the final product. The process is optimized for high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can occur at the quinoline core, leading to the formation of quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline core, resulting in hydroquinoline derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as sodium azide and strong bases like potassium tert-butoxide are employed.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Piperazine-Substituted Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Enrofloxacin is extensively used in veterinary medicine due to its broad-spectrum antibacterial activity. It is effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in treating bacterial infections in animals

Mechanism of Action

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these enzymes, Enrofloxacin prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Enrofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as Ciprofloxacin, Norfloxacin, and Levofloxacin. While all these compounds share a similar mechanism of action, Enrofloxacin is unique in its specific chemical structure, particularly the presence of the cyclopropyl group and the difluoro substitution pattern. These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds

  • Ciprofloxacin: Used in human medicine for treating bacterial infections.

  • Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

  • Levofloxacin: The active enantiomer of Ofloxacin, used in human medicine.

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c1-2-22-5-7-23(8-6-22)17-14(20)9-12-16(15(17)21)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXZADEQGUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157206
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131776-00-6
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131776006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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